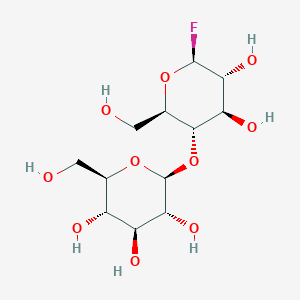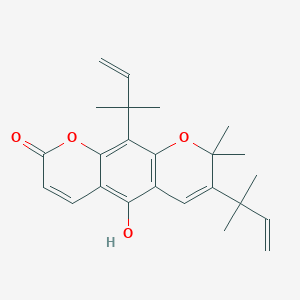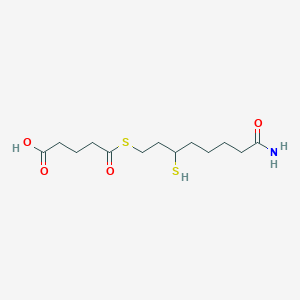
S-Glutaryldihydrolipoamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Glutaryldihydrolipoamide belongs to the class of organic compounds known as thia fatty acids. These are fatty acid derivatives obtained by insertion of a sulfur atom at specific positions in the chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, this compound is involved in the lysine degradation pathway.
S(8)-glutaryldihydrolipoamide is a S-substituted dihydrolipoamide. It has a role as a mouse metabolite and a human metabolite.
Wissenschaftliche Forschungsanwendungen
Glucagon-Like Peptides Research : Studies on glucagon-like-peptide-1 (GLP-1) have contributed significantly to our understanding of insulin-stimulating glucoregulatory hormones. These insights have been crucial for developing clinical applications, particularly in diabetes management (Drucker, Habener, & Holst, 2017).
Glutathione Responsive Polymers : Research on glutathione responsive materials, including polymers that degrade in response to glutathione, has advanced the development of smart drug delivery systems. This is especially relevant in the context of controlled delivery of chemotherapeutic agents and genetic material (Quinn, Whittaker, & Davis, 2017).
Glucocorticoid Receptor (GR) Signaling : Studies on glucocorticoids and their receptor (GR) signaling pathways have broadened our understanding of their physiological and therapeutic effects. This knowledge is essential for developing improved therapeutic strategies with reduced side effects (Timmermans, Souffriau, & Libert, 2019).
Metabolism in Cancer Therapy : Research on glutamine metabolism and its role in cancer highlights the potential applications of basic science discoveries in clinical settings. This area of study has been particularly informative for understanding cancer cell nutrient addiction and developing therapeutic strategies (Altman, Stine, & Dang, 2016).
Eigenschaften
Molekularformel |
C13H23NO4S2 |
|---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
5-(8-amino-8-oxo-3-sulfanyloctyl)sulfanyl-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23NO4S2/c14-11(15)5-2-1-4-10(19)8-9-20-13(18)7-3-6-12(16)17/h10,19H,1-9H2,(H2,14,15)(H,16,17) |
InChI-Schlüssel |
PWTIHZUSTBSVGF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)N)CC(CCSC(=O)CCCC(=O)O)S |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



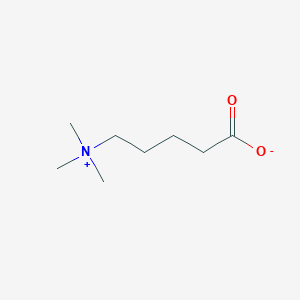
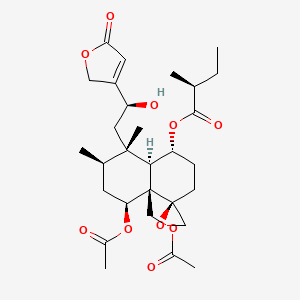
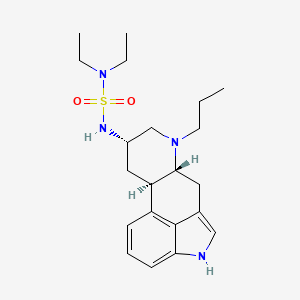
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enyl-3H-purine-2,6-dione](/img/structure/B1254389.png)
![[N'-[[(2R)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1254390.png)
![N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide](/img/structure/B1254393.png)
![[(2R,3R,4S,4aS,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1254397.png)
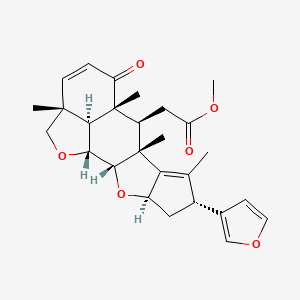
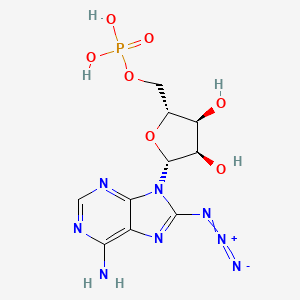
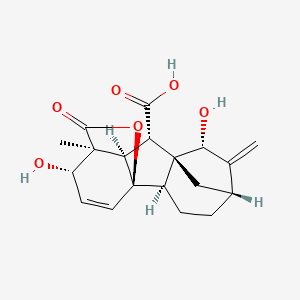
![N-(2-Chloroethyl)-N'-[(2R,3R)-4-[[[(2-chloroethyl)amino]carbonyl]nitrosoamino]-2,3-dihydroxybutyl]-N-nitrosourea](/img/structure/B1254402.png)

